molecular formula C161H269N49O42 B1632008 Astressin CAS No. 170809-51-5

Astressin

Número de catálogo B1632008
Número CAS: 170809-51-5
Peso molecular: 3563.2 g/mol
Clave InChI: HPYIIXJJVYSMCV-MGDXKYBTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Astressin is a nonselective corticotropin-releasing hormone antagonist . It reduces the synthesis of adrenocorticotropic hormone and cortisol . It has been shown to improve the sexual drive of rats under stressing conditions .


Synthesis Analysis

Astressin B and human acylated ghrelin were synthesized in the laboratory . The doses of ghrelin and astressin B used were shown in previous studies to be effective in the rhesus monkey .


Molecular Structure Analysis

Astressin has a molecular formula of C161H269N49O42 . Its molecular weight is 3563.16 .


Chemical Reactions Analysis

Astressin B has been shown to reverse and prevent alopecia in CRF over-expressing mice . It also accelerates the return to normal luteal function after an inflammatory-like stress challenge in the rhesus monkey .


Physical And Chemical Properties Analysis

Astressin has a molecular weight of 3563.16 . It is recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month .

Aplicaciones Científicas De Investigación

Application in Endocrinology

Astressin, specifically Astressin B, is a non-specific Corticotropin-Releasing Hormone (CRH) receptor antagonist . It has been used in the field of endocrinology to study the effects of stress on the reproductive endocrine axis .

Method of Application

In one study, Astressin B was administered to rhesus monkeys who were subjected to an inflammatory-like stress challenge during the luteal phase of their menstrual cycle . The monkeys were treated with Astressin B (0.45 mg/kg) 1 hour before each daily Lipopolysaccharide (LPS) challenge .

Application in Pharmacology

Astressin is part of the family of CRF peptides, which includes sauvagine, urotensin, and many synthetic peptide and non-peptide CRF analogs . These peptides have shown considerable therapeutic potential in the treatment of various diseases .

Results

Understanding the structural basis of CRF ligand binding and activation of their receptors opens avenues for the development of novel drugs targeting CRF receptors .

Application in Reproductive Endocrinology

Astressin B has been used in reproductive endocrinology to study the effects of ghrelin, a key peptide in the regulation of energy homeostasis, on Luteinizing Hormone (LH) pulse frequency .

Method of Application

In a study, five adult ovariectomized rhesus monkeys received a 5-hour saline or ghrelin (100-μg bolus followed by 100 μg/h) infusion . In two of the protocols, the animals were given Astressin B, a nonspecific CRH receptor antagonist (0.45 mg/kg im), 90 minutes before ghrelin or saline infusion .

Results

The study found that the mean LH pulse frequency during the 5-hour ghrelin infusion was significantly lower than in all other treatments . Pretreatment with Astressin B prevented the decrease . Ghrelin stimulated cortisol and GH secretion, whereas Astressin B pretreatment prevented the cortisol, but not the GH, release . The data suggest that CRH release mediates the inhibitory effect of ghrelin on LH pulse frequency .

Application in Dermatology

Astressin B has been used in dermatology for the treatment of alopecia, a condition characterized by hair loss .

Method of Application

In a study, CRF over-expressing mice, which display phenotypes of Cushing’s syndrome and chronic stress, including alopecia, were treated with Astressin B . The mice were given Astressin B (5 µg/mouse) injected peripherally once a day for 5 days .

Results

The study found that Astressin B induced pigmentation and hair re-growth in alopecic mice that was largely retained for over 4 months . In young mice, Astressin B prevented the development of alopecia that occurred in saline-treated mice . This suggests that blocking peripheral CRF receptors with an antagonist can reset hair growth in a mouse model of alopecia associated with chronic stress .

Safety And Hazards

The safety and hazards of Astressin are not explicitly mentioned in the retrieved sources. For detailed information, please refer to the Material Safety Data Sheet of Astressin .

Direcciones Futuras

There is growing evidence supporting the role of corticotropin-releasing factor (CRF) signaling pathways in the stress response . The activation of CRF receptors type 1 and type 2 has been linked with stress-related alterations of gut motor function . This could lead to the development of new approaches for irritable bowel syndrome .

Propiedades

IUPAC Name

(4S)-5-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(3S,6S,9S,18S)-18-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-3-(1H-imidazol-4-ylmethyl)-6-methyl-2,5,8,12-tetraoxo-1,4,7,13-tetrazacyclooctadec-9-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C161H269N49O42/c1-23-27-41-96(189-145(239)107(52-59-123(217)218)199-152(246)114(71-84(13)14)207-157(251)126(85(15)16)208-147(241)108(53-60-124(219)220)197-140(234)102(47-38-66-179-161(172)173)193-151(245)112(69-82(9)10)204-153(247)113(70-83(11)12)205-155(249)116(74-94-77-175-79-181-94)201-134(228)95(163)72-92-39-30-29-31-40-92)135(229)182-88(19)130(224)186-100(45-36-64-177-159(168)169)136(230)183-89(20)131(225)188-106(51-58-122(215)216)144(238)195-104(49-56-119(165)212)146(240)202-110(67-80(5)6)149(243)185-90(21)132(226)187-103(48-55-118(164)211)143(237)196-105-50-57-121(214)176-63-35-33-44-99(192-154(248)115(73-93-76-174-78-180-93)200-133(227)91(22)184-137(105)231)142(236)206-117(75-120(166)213)156(250)194-101(46-37-65-178-160(170)171)139(233)190-98(43-32-34-62-162)141(235)203-111(68-81(7)8)150(244)191-97(42-28-24-2)138(232)198-109(54-61-125(221)222)148(242)210-128(87(18)26-4)158(252)209-127(129(167)223)86(17)25-3/h29-31,39-40,76-91,95-117,126-128H,23-28,32-38,41-75,162-163H2,1-22H3,(H2,164,211)(H2,165,212)(H2,166,213)(H2,167,223)(H,174,180)(H,175,181)(H,176,214)(H,182,229)(H,183,230)(H,184,231)(H,185,243)(H,186,224)(H,187,226)(H,188,225)(H,189,239)(H,190,233)(H,191,244)(H,192,248)(H,193,245)(H,194,250)(H,195,238)(H,196,237)(H,197,234)(H,198,232)(H,199,246)(H,200,227)(H,201,228)(H,202,240)(H,203,235)(H,204,247)(H,205,249)(H,206,236)(H,207,251)(H,208,241)(H,209,252)(H,210,242)(H,215,216)(H,217,218)(H,219,220)(H,221,222)(H4,168,169,177)(H4,170,171,178)(H4,172,173,179)/t86-,87-,88-,89-,90-,91-,95+,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,126-,127-,128-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYIIXJJVYSMCV-MGDXKYBTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC1CCC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC1=O)C)CC2=CNC=N2)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCC)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(C(C)CC)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@H]1CCC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)C)CC2=CNC=N2)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@@H](CC4=CC=CC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C161H269N49O42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3563.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Astressin

Citations

For This Compound
2,470
Citations
V Martínez, J Rivier, L Wang, Y Taché - Journal of Pharmacology and …, 1997 - ASPET
The influence of central injection of a new corticotropin releasing factor (CRF) antagonist, astressin, {cyclo(30–33)[D-Phe 12 ,Nle 21,38 ,Glu 30 ,Lys 33 ]r/hCRF 12–41 )}, on exogenous …
Number of citations: 191 jpet.aspetjournals.org
MH Perrin, S Sutton, DL Bain, WT Berggren… - …, 1998 - academic.oup.com
The CRF receptors are members of a 7-transmembrane receptor family that includes GH-releasing hormone (GRF), calcitonin, vasoactive intestinal peptide (VIP), secretin, and PTH …
Number of citations: 113 academic.oup.com
MH Perrin, SW Sutton, LA Cervini, JE Rivier… - Journal of Pharmacology …, 1999 - ASPET
… astressin and urocortin are 1 to 2 nM for all receptors and are independent of which radioligand is employed. Astressin … Because it is a high-affinity, specific CRF antagonist, astressin is …
Number of citations: 156 jpet.aspetjournals.org
AP Klausner, T Streng, YG Na, J Raju, TW Batts… - Autonomic …, 2005 - Elsevier
The purpose of this investigation was to evaluate the role of corticotropin releasing factor (CRF) on micturition. CRF is involved in the endocrine and central nervous system responses …
Number of citations: 88 www.sciencedirect.com
MG Spina, AM Basso, EP Zorrilla, CJ Heyser… - …, 2000 - Elsevier
Astressin, a novel corticotropin releasing factor (CRF) antagonist, has been found to be particularly potent at inhibiting the hypothalamo-pituitary-adrenal axis. The aim of the present …
Number of citations: 94 www.sciencedirect.com
JE Rivier, DA Kirby, SL Lahrichi… - Journal of medicinal …, 1999 - ACS Publications
… 21,38 ]CRF (12 - 41) , and astressin. All of these CRF antagonists injected intravenously also … Although we have reported that astressin is longer acting than any earlier CRF antagonists, …
Number of citations: 93 pubs.acs.org
NR Vulliemoz, E Xiao, L Xia-Zhang, J Rivier… - …, 2008 - academic.oup.com
… In protocols 3 and 4, animals were given astressin B, a nonspecific CRH receptor … astressin B prevented the decrease. Ghrelin stimulated cortisol and GH secretion, whereas astressin B …
Number of citations: 65 academic.oup.com
H Maecker, A Desai, R Dash, J Rivier, W Vale… - Brain research, 1997 - Elsevier
… and potent CRF antagonist, astressin, against excitotoxic seizures. … astressin can be neuroprotective even if administered only after an insult, rather than in anticipation of it. Astressin […
Number of citations: 67 www.sciencedirect.com
V Martínez, J Rivier, Y Taché - Journal of Pharmacology and Experimental …, 1999 - ASPET
… by 87 and 100% by iv astressin at 3 and 10 μg, respectively, … not modified by iv astressin (10 μg) whereas ic astressin (3 or … influence of peripheral injection of astressin and d-Phe CRF …
Number of citations: 65 jpet.aspetjournals.org
TJ Sajdyk, DR Gehlert - Brain research, 2000 - Elsevier
… Currently, we examined the effects of the CRF 1 and CRF 2 antagonist Astressin (Asn) on the anxiety-like responses produced during ‘priming’ as well as during a sodium lactate …
Number of citations: 61 www.sciencedirect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.